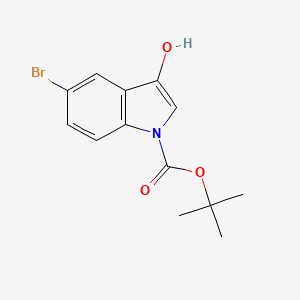

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-bromo-3-hydroxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-11(16)9-6-8(14)4-5-10(9)15/h4-7,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKJMKACHJGPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149127 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-bromo-3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318104-14-1 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-bromo-3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318104-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 5-bromo-3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves several steps. One common method starts with the bromination of an indole derivative, followed by the introduction of a tert-butyl group. The reaction conditions often involve the use of reagents such as N,N-dimethylformamide (DMF) and bromine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound makes it suitable for nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate can be contextualized by comparing it with related indole derivatives. Key analogs include:

tert-Butyl 5-bromo-1H-indole-3-carboxylate (CAS 107650-22-6)

- Structural Difference : Replaces the 3-hydroxy group with a carboxylate ester.

- Impact on Properties :

- Applications : Used in medicinal chemistry for protease inhibitor development due to its electrophilic carbonyl group .

Methyl 5-bromo-1H-indole-3-carboxylate (CAS 152213-63-3)

- Impact on Properties :

- Applications : Intermediate in synthesizing fluorescent probes and kinase inhibitors .

tert-Butyl 5-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate

- Structural Difference : Features a nitrovinyl group at position 3 instead of hydroxyl.

- Impact on Properties :

- Applications : Precursor for nitro-reduction to amine derivatives in anticancer drug discovery .

Ethyl 5-bromo-1H-indole-2-carboxylate

- Structural Difference : Carboxylate ester at position 2 instead of 3.

- Impact on Properties :

- Applications: Building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV therapy .

Table 1: Comparative Properties of Selected Indole Derivatives

| Compound Name | Substituents (Positions) | logP* | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|

| tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate | 5-Br, 3-OH, N1-Boc | ~1.8 | ~0.5 (MeOH) | Cross-coupling intermediates |

| tert-Butyl 5-bromo-1H-indole-3-carboxylate | 5-Br, 3-COOtBu, N1-Boc | ~2.5 | ~0.3 (MeOH) | Protease inhibitors |

| Methyl 5-bromo-1H-indole-3-carboxylate | 5-Br, 3-COOMe | ~2.1 | ~1.2 (MeOH) | Fluorescent probes |

| tert-Butyl 5-bromo-3-nitrovinyl-1H-indole-1-carboxylate | 5-Br, 3-CH=CHNO₂, N1-Boc | ~2.7 | ~0.2 (DCM) | Anticancer precursors |

*Estimated logP values using fragment-based methods .

Chromatographic Behavior

The hydroxyl group in tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate reduces retention time in reversed-phase HPLC compared to esterified analogs. For example, in acetonitrile/water gradients, its retention factor (k) is ~30% lower than that of tert-butyl 5-bromo-1H-indole-3-carboxylate due to increased polarity . Ethyl lactate (EL) as a mobile phase modifier further decreases retention but compromises UV detection at λ < 240 nm .

Biological Activity

Chemical Structure and Properties

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Its molecular formula is , with a molecular weight of approximately 312.16 g/mol. The compound features a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indole ring, which are critical for its biological activity and potential medicinal applications.

Biological Activity

The biological activity of tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate has garnered attention due to its structural characteristics that allow for interactions with various biological targets. Research indicates that indole derivatives, particularly those with halogen and hydroxyl substitutions, can exhibit significant biological activities such as:

- Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The presence of hydroxyl groups in indole derivatives often correlates with anti-inflammatory activity, potentially through modulation of inflammatory pathways.

- Antibacterial Activity : Indoles have been reported to possess antibacterial properties, making them candidates for further pharmacological studies.

The precise mechanism of action for tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate is still under investigation. However, it is believed to involve binding to specific enzymes or receptors that recognize indole derivatives, leading to modulation of various cellular processes such as:

- Cell Growth Regulation : By influencing signaling pathways related to cell proliferation.

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Inflammatory Response Modulation : Altering pathways that lead to inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate and other related compounds:

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate | tert-butyl 5-bromo-3-hydroxyindole-1-carboxylate | Bromine at the 5-position enhances reactivity; potential for diverse modifications. |

| tert-butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate | tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate | Different position of bromine may alter biological activity profile. |

| tert-butyl indoline-1-carboxylate | tert-butyl indolinecarboxylic acid | Lacks bromine substitution; distinct chemical reactivity compared to indoles. |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate in medicinal chemistry:

- Anticancer Activity : A study demonstrated that derivatives of brominated indoles significantly inhibited the growth of HeLa cervical cancer cells, suggesting that the presence of bromine enhances cytotoxicity .

- Anti-inflammatory Effects : Research indicated that compounds similar to tert-butyl 5-bromo-3-hydroxyindole exhibited promising anti-inflammatory effects in animal models by reducing levels of pro-inflammatory cytokines .

- Synthetic Pathways : The compound can be synthesized through various methods, allowing for modifications that may enhance its biological properties. For instance, selective removal of the tert-butyl group can yield active carboxylic acids suitable for further functionalization .

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate, and how are protecting groups utilized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole scaffold. A common approach starts with formylation (Vilsmeier-Haack reaction) at the 3-position of a bromoindole precursor, followed by Boc (tert-butoxycarbonyl) protection. For example, tert-butyl 5-bromoindole derivatives are synthesized via bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) . The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP .

- Key Considerations :

- Protection : The Boc group stabilizes reactive sites (e.g., NH groups) during subsequent reactions.

- Purification : Column chromatography (silica gel, EtOAc/hexane) is critical for isolating intermediates.

Q. How is the structure of tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite ) resolves bond lengths/angles and confirms regiochemistry. For example, analogous indole derivatives show C-Br bond lengths of ~1.89 Å and C-O (Boc) bonds of ~1.45 Å .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituents:

- Boc group : Singlet at δ ~1.6 ppm (9H, tert-butyl).

- Aromatic protons : Doublets (J = 8–9 Hz) for brominated positions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 5-bromo group enables Suzuki-Miyaura couplings with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). For example, analogous tert-butyl indole-boronate esters react at 80°C with yields >75% .

- Optimization Table :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 82 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 68 |

Advanced Research Questions

Q. How can bromination regioselectivity be optimized to avoid di-/tri-substituted byproducts?

- Methodological Answer :

- Controlled Bromination : Use NBS in DMF at 0°C with slow warming to RT. Monitor via TLC (hexane/EtOAc 3:1).

- Byproduct Analysis : LC-MS identifies dibrominated species (e.g., m/z 468 [M+H]⁺). Adjust stoichiometry (1.1 eq NBS) to suppress over-bromination .

Q. How should contradictory NMR and X-ray data be resolved for structural assignments?

- Methodological Answer :

- Dynamic NMR : Low-temperature ¹H NMR (e.g., -40°C in CD₂Cl₂) resolves rotational barriers in Boc groups, clarifying conformational ambiguities .

- DFT Validation : Compare computed (B3LYP/6-31G*) and experimental bond angles. For example, a 2° deviation in C-O-C angles suggests crystallographic packing effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices (Gaussian 16) to identify electrophilic sites. The 3-hydroxy group shows high f⁻ (0.12), favoring alkylation .

- Solvent Effects : Include explicit THF molecules in simulations to model hydrogen bonding, which shifts conformational equilibria .

Q. What strategies evaluate the compound’s biological activity against disease targets?

- Methodological Answer :

- Anti-HIV Assays : Test as a non-nucleoside reverse transcriptase inhibitor (NNRTI) using MT-4 cells and HIV-1 RT enzymatic assays (IC₅₀ <10 µM indicates potency) .

- Case Study Table :

| Cell Line | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MT-4 (HIV-1) | Cytoprotection | 8.2 | |

| HEK293T | RT Inhibition | 12.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.